molecular formula C10H12Br2N2 B8684452 1-(2,5-Dibromophenyl)piperazine

1-(2,5-Dibromophenyl)piperazine

Cat. No.: B8684452
M. Wt: 320.02 g/mol
InChI Key: XHPMEYYOLDIOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dibromophenyl)piperazine is a halogenated arylpiperazine derivative characterized by a piperazine ring substituted with a 2,5-dibromophenyl group. The bromine substituents at the 2- and 5-positions on the phenyl ring confer distinct electronic and steric properties, influencing lipophilicity, receptor affinity, and pharmacokinetic behavior. Piperazine derivatives are frequently explored for their interactions with serotonin (5-HT) receptors, dopamine transporters, and other neuropharmacological targets .

Properties

Molecular Formula

C10H12Br2N2

Molecular Weight

320.02 g/mol

IUPAC Name

1-(2,5-dibromophenyl)piperazine

InChI

InChI=1S/C10H12Br2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

XHPMEYYOLDIOTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Substituents (Position) Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors
1-(2,5-Dibromophenyl)piperazine Br (2,5) 319.82 (calculated) ~3.5 3
1-(2,5-Dichlorophenyl)piperazine Cl (2,5) 231.12 2.6 2
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) CF₃ (3) 230.21 ~3.0 3
1-(3-Chlorophenyl)piperazine (mCPP) Cl (3) 196.66 ~2.2 2

*XLogP3 estimated based on halogen electronegativity and molecular volume. Bromine’s higher polarizability increases lipophilicity compared to chlorine .

Pharmacological Activity

Serotonin Receptor Interactions

  • TFMPP (3-CF₃) : Selective 5-HT1B agonist (IC₅₀ = 65 nM) with moderate affinity for 5-HT1A and 5-HT2C. Reduces locomotor activity in rats via 5-HT1B/1C activation .
  • mCPP (3-Cl) : Primarily a 5-HT2C agonist, associated with anxiogenic effects and variable locomotor responses .
  • No direct affinity data exists, but bromine’s electron-withdrawing effects could modulate receptor interactions .

Dopamine Transporter (DAT) Affinity

Rigid piperazine analogs, such as 3,8-diaza[3.2.1]bicyclooctane derivatives, exhibit enhanced DAT binding (IC₅₀ = 8 nM) due to reduced conformational flexibility . In contrast, flexible arylpiperazines like this compound may exhibit lower DAT affinity, though this remains speculative without experimental data .

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